Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride
Description
Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with significant applications in organic synthesis and pharmaceutical development. The compound exists in stereoisomeric forms, primarily the (2R) and (2S) configurations, which dictate its biological activity and synthetic utility.
Properties
IUPAC Name |
methyl 2-methylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAVUCBMJUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220060-08-2, 51098-46-5 | |
| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of (S)-2-Methylpyrrolidine-2-carboxylic Acid
Reaction Overview:
The foundational step in synthesizing methyl 2-methylpyrrolidine-2-carboxylate involves esterifying the free acid with methanol under acidic conditions. This process is well-established and can be optimized for enantiomeric purity and yield.
- Reagents: (S)-2-methylpyrrolidine-2-carboxylic acid, methanol, catalytic sulfuric acid.
- Reaction Conditions: Reflux at 65–70°C for 6–12 hours under an inert atmosphere (nitrogen or argon).
- Post-Reaction Treatment: The mixture is cooled, and excess methanol is removed under reduced pressure. The crude ester is purified via silica gel chromatography using a hexane/ethyl acetate gradient.
- The esterification efficiency depends on the molar ratio of acid to methanol, typically 1:1.2.
- Catalytic sulfuric acid enhances the reaction rate and yield, with typical yields exceeding 85% under optimized conditions.
Enantiomeric Purity and Chiral Resolution
- Chiral HPLC using columns such as Chiralpak® AD-H can determine the enantiomeric excess (ee).
- Enantiomeric enrichment can be achieved via chiral auxiliaries or asymmetric synthesis, often involving chiral catalysts or enzymatic resolution.
- Asymmetric synthesis routes employing chiral catalysts have demonstrated high enantiomeric purity (>99% ee).
- X-ray crystallography and NMR with chiral shift reagents confirm stereochemical configurations.
Conversion to Hydrochloride Salt
- The free base methyl 2-methylpyrrolidine-2-carboxylate is dissolved in a suitable organic solvent such as diethyl ether or ethanol.
- Hydrogen chloride gas or hydrochloric acid solution (hydrochloric acid in diethyl ether or ethanol) is introduced to form the hydrochloride salt.
- The salt precipitates out and is collected by filtration, then washed with cold solvent and dried under vacuum.
- The hydrochloride salt enhances the compound’s stability, solubility, and ease of handling in subsequent reactions, especially in pharmaceutical synthesis.
Industrial Scale Synthesis
Continuous Flow Methods:
Recent advancements include flow chemistry techniques that improve scalability and reproducibility. These methods involve:
- Continuous addition of reactants under controlled temperature and pressure.
- Real-time monitoring of reaction parameters.
- Improved yields and reduced reaction times.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | (S)-2-methylpyrrolidine-2-carboxylic acid + methanol | Reflux, sulfuric acid catalyst | >85% | Optimized for purity and enantiomeric excess |
| Salt Formation | Ester + HCl | Room temperature, organic solvent | Quantitative | Produces stable hydrochloride salt |
Summary of Key Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Molar ratio (acid:methanol) | 1:1.2 | Ensures complete esterification |
| Reaction temperature | 65–70°C | Reflux conditions |
| Reaction time | 6–12 hours | Optimized for yield and purity |
| Catalyst | Sulfuric acid | Catalyzes esterification |
| Enantiomeric excess | >99% | Achieved via chiral resolution or asymmetric catalysis |
Research Findings and Innovations
Recent patent disclosures and research articles highlight:
- Use of chiral catalysts to synthesize enantiomerically pure methyl 2-methylpyrrolidine-2-carboxylate.
- Application of flow chemistry for scalable production.
- Improved purification techniques, including recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methylpyrrolidine-2-carboxylic acid, while reduction may produce 2-methylpyrrolidine-2-methanol .
Scientific Research Applications
Scientific Research Applications
Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride has several significant applications across various scientific domains:
Medicinal Chemistry
- Pharmaceutical Development : The compound's structural characteristics make it a candidate for developing neuroactive drugs. It has been investigated for its potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases .
- Enzymatic Interactions : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate these interactions comprehensively .
Organic Synthesis
- Building Block for Complex Molecules : It is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions at the nitrogen atom or the ester group enhances its utility in synthetic chemistry .
Biological Studies
- Interaction Studies : Preliminary data suggest that this compound interacts with biological targets, influencing metabolic pathways. Its chiral nature may affect its pharmacodynamics and pharmacokinetics, leading to varied biological responses based on stereochemistry .
- Neuroprotective Properties : Several studies have highlighted its potential neuroprotective activity, making it a candidate for further research in neurological disorders .
Industrial Applications
- Material Development : The compound is explored for developing new materials and chemical processes due to its unique reactivity profile. Its properties make it suitable for various applications in the chemical industry .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a therapeutic agent for neurodegenerative diseases.
- Opioid Receptor Modulation : Research indicated interactions with μ-opioid receptors, suggesting possible analgesic properties that warrant further investigation into pain management applications .
- Enzymatic Inhibition : Preliminary studies showed that this compound could inhibit certain enzymes involved in metabolic pathways, pointing towards its utility in metabolic disorder treatments .
Mechanism of Action
The mechanism of action of methyl 2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The nitrogen atom in the pyrrolidine ring can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Stereochemical Considerations
Methyl 2-Methylpyrrolidine-2-Carboxylate Hydrochloride
- Core Structure : Five-membered pyrrolidine ring with a methyl ester and methyl group at the 2-position.
- Stereochemistry : Chiral center at C2; (2S) configuration is critical for biological activity (e.g., in Daridorexant synthesis) .
Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
- Core Structure : Pyrrolidine ring with an ethyl ester.
- Key Differences :
Methyl 4-Chloropyridine-2-Carboxylate Hydrochloride
- Core Structure : Pyridine ring substituted with chlorine at C4 and methyl ester at C2.
- Key Differences :
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
- Core Structure : Four-membered azetidine ring.
- Key Differences :
2-(Methoxymethyl)-N-Methylpyrrolidine-2-Carboxamide Hydrochloride
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Purity (%) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-methylpyrrolidine-2-carboxylate HCl | 179.64 | Polar solvents | 95–97% | Methyl ester, hydrochloride |
| Ethyl pyrrolidine-2-carboxylate HCl | ~195.6 | Polar solvents | Research grade | Ethyl ester, hydrochloride |
| Methyl 4-chloropyridine-2-carboxylate HCl | 207.6 | Moderate in polar solvents | N/A | Chlorine, methyl ester |
| KHG26792 | 343.9 | Organic solvents | N/A | Azetidine, naphthalene |
| 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl | 208.69 | Polar solvents | N/A | Carboxamide, methoxymethyl |
Notes:
- The hydrochloride salt form improves aqueous solubility across all compounds .
- Chlorine in pyridine derivatives enhances lipophilicity but may reduce metabolic stability .
This compound
- Steps : Multi-stage synthesis involving esterification, chiral resolution, and salt formation.
Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
- Steps : Similar to methyl derivative but uses ethyl chloroformate. Lower demand due to reduced stereochemical utility .
Methyl 4-Chloropyridine-2-Carboxylate Hydrochloride
- Steps : Chlorination of pyridine followed by esterification. Requires harsh conditions (e.g., POCl₃) .
KHG26792
Key Differentiators and Advantages
Stereochemical Precision: The (2S) -isomer of methyl 2-methylpyrrolidine-2-carboxylate HCl is irreplaceable in enantioselective synthesis, unlike non-chiral analogs .
Solubility and Stability : Hydrochloride salt form offers superior handling compared to neutral esters .
Versatility in Drug Design : Pyrrolidine derivatives are preferred over azetidine or pyridine analogs for balanced ring stability and functional group compatibility .
Biological Activity
Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (CAS No. 51098-46-5) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including interactions with biological targets, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring and carboxylate group, which contribute to its solubility and reactivity. Its molecular formula is , with a molecular weight of approximately 179.65 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications and potential therapeutic uses.
Research indicates that this compound may interact with specific enzymes and receptors, influencing various metabolic pathways. Its neuroprotective properties have been highlighted in several studies, suggesting potential applications in neurological disorders. The compound's chiral nature may also affect its pharmacodynamics and pharmacokinetics, resulting in varied biological responses based on stereochemistry.
Key Biological Targets
- Enzymatic Interactions : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective activity, making it a candidate for further research in neurodegenerative diseases.
- Opioid Receptor Modulation : Some research has pointed to interactions with μ-opioid receptors (MOR), indicating possible analgesic properties.
Neuroprotective Studies
One notable study investigated the effects of this compound on neuronal survival in vitro. The results indicated that the compound could enhance cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
| Study | Findings |
|---|---|
| Neuroprotection in Oxidative Stress | Enhanced neuronal viability; reduced apoptosis markers. |
| Opioid Receptor Interaction | Modulated MOR activity; potential analgesic effects observed. |
Pharmacological Applications
The compound has been explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. Its unique structure allows for modifications that could lead to new therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyproline | Hydroxyl group on proline | Important in collagen synthesis |
| Methyl 4-hydroxypyrrolidine-2-carboxylate | Similar ester structure | Different stereochemistry; varied biological activity |
Q & A
Q. What are the optimized synthetic routes for Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride, and how are intermediates characterized?
The synthesis involves a multi-step protocol under inert conditions. For example, a nitrogen atmosphere is critical during reactions to prevent oxidation of intermediates. Key steps include:
- Acylation and protection : Reaction of 2-methylpyrrolidine derivatives with chloroformates or activated esters under basic conditions.
- Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization are used to isolate intermediates, with LCMS (e.g., m/z 461 [M+H]+) and HPLC (retention time 4.73 min) for validation .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl), followed by silica gel purification .
Q. How is enantiomeric purity ensured during synthesis, and what analytical methods validate stereochemistry?
- Chiral resolution : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-2-methylpyrrolidine derivatives) is critical.
- HPLC with chiral columns : Polarimetric detection or chiral stationary phases (e.g., CHIRALPAK®) confirm enantiomeric excess (>98% purity) .
- NMR spectroscopy : Diastereomeric splitting in proton or carbon spectra (e.g., δ 1.2–3.5 ppm for pyrrolidine protons) provides additional confirmation .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the coupling of 2-methylpyrrolidine derivatives with aromatic aldehydes?
Common issues include:
- Moisture sensitivity : Ensure anhydrous solvents (e.g., acetonitrile, dichloromethane) and strict nitrogen purging during reactions .
- Catalyst optimization : Test alternative bases (e.g., cesium carbonate vs. potassium carbonate) or coupling agents (e.g., HATU vs. EDC) to improve efficiency.
- Temperature control : Some steps require precise temperature (e.g., 9°C for nitroso intermediate formation) to avoid side reactions .
Q. What strategies are recommended for impurity profiling in pharmaceutical intermediates derived from this compound?
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.
- HPLC-MS/MS : Compare impurities against reference standards (e.g., EP/JP/USP monographs) such as "Imp. E(EP)" or "Imp. F(EP)" listed in pharmacopeial databases .
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) to quantify trace impurities (<0.1%) .
Q. How can contradictory LCMS/HPLC data from different batches be resolved?
- Method recalibration : Verify column lot consistency (e.g., C18 vs. C8 phases) and mobile phase pH adjustments (e.g., 0.1% TFA in water/acetonitrile).
- Ion suppression analysis : Check for matrix effects (e.g., residual salts) that may alter ionization in LCMS.
- Cross-lab validation : Share samples with a second lab using orthogonal methods (e.g., GC-MS for volatile byproducts) .
Methodological Considerations
Q. What are the best practices for stabilizing this compound in long-term storage?
Q. How should researchers design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

